Bis(nonylphenyl) adipate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

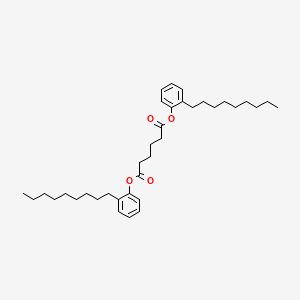

Bis(nonylphenyl) adipate: is an organic compound with the molecular formula C36H54O4 . It is a type of adipate ester, specifically formed by the esterification of adipic acid with nonylphenol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. It is also used in various industrial applications due to its chemical stability and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(nonylphenyl) adipate is synthesized through the esterification reaction between adipic acid and nonylphenol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures, typically around 150-200°C. The use of a vacuum system helps in the removal of water and other by-products, ensuring a high yield of the desired ester. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) adipate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and nonylphenol.

Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and phenolic compounds.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Adipic acid and nonylphenol.

Oxidation: Carboxylic acids and phenolic compounds.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Chemistry: Bis(nonylphenyl) adipate is used as a plasticizer in the production of flexible polymers, such as polyvinyl chloride (PVC). It enhances the flexibility, durability, and processability of these materials .

Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of plasticizers on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs .

Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its chemical stability and low volatility make it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of bis(nonylphenyl) adipate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the interaction of the ester groups with the polymer chains, which disrupts the regular packing of the polymer molecules .

Comparison with Similar Compounds

Bis(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer with similar properties but different alkyl groups.

Dioctyl adipate: A commonly used plasticizer with a similar structure but different alkyl chain lengths.

Diisononyl adipate: Similar in structure but with branched alkyl chains.

Uniqueness: Bis(nonylphenyl) adipate is unique due to its specific nonylphenyl groups, which provide distinct chemical and physical properties compared to other adipate esters. Its higher molecular weight and specific structural features contribute to its enhanced performance as a plasticizer in certain applications .

Biological Activity

Bis(nonylphenyl) adipate (BNPA) is a synthetic ester derived from nonylphenol and adipic acid. It is primarily used as a plasticizer in various polymer applications, particularly in the production of flexible PVC. Given its widespread use, understanding its biological activity is crucial for assessing potential health risks associated with exposure.

Chemical Structure and Properties

BNPA is characterized by its large nonylphenyl groups which contribute to its lipophilicity. This property influences its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Biological Activity Overview

Research indicates that compounds similar to BNPA, especially those containing nonylphenol moieties, exhibit various biological activities, including endocrine disruption and adipogenic effects. The following sections detail specific findings related to BNPA's biological activity.

Adipogenic Activity

Recent studies have highlighted the adipogenic potential of chemicals used in plastic products, including BNPA.

- In Vitro Studies : In murine 3T3-L1 preadipocytes, exposure to BNPA resulted in increased differentiation into adipocytes and enhanced triglyceride accumulation. This was assessed through high-content imaging techniques that quantified lipid droplet formation and proliferation rates .

- Mechanistic Insights : The adipogenic response appears to be mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. This aligns with findings that other nonylphenol derivatives also activate PPARγ, leading to metabolic disruptions .

Toxicological Profile

The toxicological evaluation of nonylphenol derivatives suggests that they may exhibit estrogenic activity and other adverse effects:

- Acute Toxicity : Studies indicate that the acute toxicity of nonylphenol derivatives is relatively low, with LD50 values exceeding 2000 mg/kg body weight in rats. However, sub-lethal effects such as skin irritation and systemic toxicity were observed at higher doses .

- Long-term Effects : Chronic exposure to nonylphenol has been linked to reproductive toxicity and developmental issues in animal models. The estrogen-like effects observed at doses above 50 mg/kg body weight/day raise concerns about potential endocrine disruption .

Case Studies

Several case studies have documented the effects of nonylphenols and their derivatives:

- Study on Female Rats : In a study where female rats received oral doses of nonylphenol, significant accumulation was noted in the liver and reproductive organs. This suggests a potential for bioaccumulation and long-term health implications .

- Human Health Assessment : A comprehensive assessment indicated that exposure to nonylphenol through consumer products could lead to significant health risks, particularly concerning reproductive health due to its endocrine-disrupting properties .

Data Tables

Properties

CAS No. |

25550-79-2 |

|---|---|

Molecular Formula |

C36H54O4 |

Molecular Weight |

550.8 g/mol |

IUPAC Name |

bis(2-nonylphenyl) hexanedioate |

InChI |

InChI=1S/C36H54O4/c1-3-5-7-9-11-13-15-23-31-25-17-19-27-33(31)39-35(37)29-21-22-30-36(38)40-34-28-20-18-26-32(34)24-16-14-12-10-8-6-4-2/h17-20,25-28H,3-16,21-24,29-30H2,1-2H3 |

InChI Key |

NECICMYQQDSCJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)OC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.